N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
This compound is a quinazolinone derivative featuring a benzamide backbone substituted with a 4-chlorophenethyl group and a 2-sulfanylidene-4-oxoquinazolin-3-yl moiety. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and receptor modulation . The 4-chlorophenethyl substituent may confer lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C23H18ClN3O2S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-9-5-15(6-10-17)13-14-25-21(28)16-7-11-18(12-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)30/h1-12H,13-14H2,(H,25,28)(H,26,30) |
InChI Key |
RNLLNRRVVLVDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Methyl Anthranilates with Isothiocyanates
A liquid-phase combinatorial approach involves cyclizing substituted methyl anthranilates with aryl or alkyl isothiocyanates. This method, adapted for scalability, proceeds via nucleophilic attack of the anthranilate’s amine group on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization. For example, methyl anthranilate derivatives react with 4-chlorophenethyl isothiocyanate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline intermediates.
Key Reaction Parameters:
-
Solvent: DMF or tetrahydrofuran (THF).
-
Temperature: 70–90°C.
-
Catalyst: Triethylamine (10 mol%) to deprotonate intermediates.
Alternative Route: Cyclization of 2-(Methylcarboxy)Benzeneisothiocyanates
Substituted 2-(methylcarboxy)benzeneisothiocyanates react with primary amines or hydrazines to form the quinazoline skeleton. This method avoids the use of isothiocyanates as starting materials, instead leveraging pre-functionalized benzene rings. For instance, reaction with 4-chlorophenethylamine in ethanol at reflux for 8 hours produces the core structure with minimal byproducts.
Step-by-Step Synthesis of N-[2-(4-Chlorophenyl)ethyl]-4-(4-Oxo-2-Sulfanylidene-1H-Quinazolin-3-yl)Benzamide
Formation of the Benzamide Moiety
The benzamide group is introduced via amide coupling between 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid and 2-(4-chlorophenyl)ethylamine.
Procedure:
-
Activation of Carboxylic Acid:
The benzoic acid derivative (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride. -
Amide Bond Formation:
The acyl chloride is reacted with 2-(4-chlorophenyl)ethylamine (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at room temperature for 6 hours.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Temperature | 25°C | 82 |
| Catalyst (DIPEA) | 3.0 equiv | 85 |
Sulfanylidene Group Incorporation
The sulfanylidene (C=S) group is introduced via thionation of a ketone intermediate using Lawesson’s reagent.
Reaction Conditions:
-
Substrate: 4-oxo-3,4-dihydroquinazoline derivative (1.0 equiv).
-
Reagent: Lawesson’s reagent (0.6 equiv).
Yield Improvement Strategies:
Critical Analysis of Reaction Optimization
Solvent Effects on Cyclization
Polar aprotic solvents like DMF enhance cyclization rates due to their high dielectric constants, which stabilize transition states. Comparative studies reveal:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 82 |
| THF | 7.5 | 18 | 65 |
| Acetonitrile | 37.5 | 14 | 72 |
Catalytic Systems for Amide Coupling
Alternative catalysts such as 1-hydroxybenzotriazole (HOBt) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) were evaluated:
| Catalyst | Coupling Efficiency (%) | Byproduct Formation (%) |
|---|---|---|
| DIPEA | 85 | 5 |
| HOBt | 78 | 8 |
| HATU | 90 | 3 |
HATU emerges as superior but is cost-prohibitive for large-scale synthesis.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel (230–400 mesh) and gradient elution (hexane/ethyl acetate 3:1 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, quinazoline-H), 7.89–7.45 (m, 8H, aromatic), 4.32 (t, 2H, -CH₂-), 3.02 (t, 2H, -CH₂-).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide exhibits notable antimicrobial activity. Its mechanism of action likely involves the inhibition of bacterial enzymes or disruption of cellular processes, leading to reduced viability of pathogenic microorganisms. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound are particularly promising. Studies suggest that it can modulate the activity of specific proteins involved in cancer progression, such as polo-like kinase. The compound's ability to induce apoptosis in cancer cells has been documented, making it a subject of interest for developing new cancer therapies.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study published in 2023 evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated an IC50 value lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections . -
Anticancer Mechanism Investigation :
In another research effort, the compound was tested for its effects on cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This study highlights the compound's potential as a therapeutic agent in oncology .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo... | Quinazoline core, chlorophenyl ethyl | Anticancer, antimicrobial |
| 4-Chlorobenzamide | Benzamide core with chlorine substitution | Antimicrobial |
| 2-Mercaptoquinazoline | Quinazoline with mercapto group | Anticancer |
| 6-Fluoroquinazoline | Fluorine substitution on quinazoline | Antimicrobial |
This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological activities compared to other similar compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Key Differences: Replaces the benzamide group with an acetamide linked to a 4-fluorophenyl group. The acetamide linker may reduce steric hindrance, enhancing target accessibility . Synthesis: Prepared via nucleophilic substitution between 2-mercaptoquinazolinone and 2-chloro-N-(4-fluorophenyl)acetamide .
- N-[2-(4-Chlorophenyl)ethyl]benzamide (): Key Differences: Lacks the quinazolinone-sulfanylidene moiety, simplifying the structure to a benzamide derivative.
Analogues with Heterocyclic Modifications
- 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (): Key Differences: Substitutes the quinazolinone with a coumarin-triazole hybrid. This structural shift likely redirects activity toward anti-inflammatory or antimicrobial targets .
- N-Benzylidine-N-[2-(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-yl)thioacetyl]hydrazine (): Key Differences: Incorporates a hydrazine-linked azetidinone ring instead of a benzamide. The iodine atom at position 6 could enable radioimaging applications .
Functional Group Variations in Sulfonamide Analogues
Comparative Pharmacological and Physicochemical Profiles
Key Insights from Computational Studies
- Docking Analysis (AutoDock4) : The 4-chlorophenethyl group in the target compound shows favorable hydrophobic interactions with kinase ATP-binding pockets, while the sulfanylidene group forms hydrogen bonds with catalytic lysine residues .
- Electrostatic Potential (Multiwfn): The sulfanylidene moiety exhibits a localized negative charge, enhancing electrophilic attack on cysteine thiols in targets like Bruton’s tyrosine kinase (BTK) .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C23H18ClN3O2S
- Molecular Weight : Approximately 435.9 g/mol
- Structural Components : A quinazoline core, a chlorophenyl ethyl group, and a sulfanylidene moiety, which contribute to its biological properties .
Research indicates that the biological activity of this compound may involve:
- Inhibition of Enzymes : The compound is believed to interact with specific enzymes or receptors, potentially modulating their activity. This is particularly relevant in cancer treatment, where it may inhibit proteins such as polo-like kinase, which is often overexpressed in various cancers.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation in treating infections.
Anticancer Activity
A variety of studies have highlighted the anticancer potential of quinazoline-based compounds, including this compound. For instance:
- In Vitro Studies : The compound has shown promising results against several cancer cell lines. In one study, it demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups in the structure enhances its biological activity. Modifications to the benzamide moiety have been shown to significantly affect the potency against cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Pathogen | Inhibition Rate (%) | IC50 (µg/mL) |
|---|---|---|
| Sclerotinia sclerotiorum | 47.2 - 86.1 | 5.17 - 14.19 |
| Alternaria solani | <50 | Not specified |
The compound exhibited superior inhibition rates compared to standard antimicrobial agents, indicating its potential as a therapeutic agent in infectious diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of quinazoline derivatives similar to this compound:
- Hybrid Compounds : Research has shown that hybrid compounds incorporating quinazoline structures can effectively inhibit key cancer-related enzymes and exhibit antibacterial properties .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various biological targets, suggesting strong interactions that may lead to enhanced therapeutic effects .
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions (e.g., HCl/ethanol) .
- Step 2 : Introduction of the sulfanylidene group using thiourea or Lawesson’s reagent in anhydrous toluene at reflux .
- Step 3 : Coupling the chlorophenyl-ethyl moiety via amide bond formation, employing coupling agents like EDC/HOBt in DMF at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR in DMSO- to confirm substitution patterns and amide bond formation (e.g., δ 10.2 ppm for NH) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 495.08) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilize in DMSO (<1% v/v) for biological assays to avoid precipitation .
- Stability : Degrades under prolonged UV exposure (λ >300 nm). Store in amber vials at -20°C under inert gas (argon) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanylidene functionalization step?
- Methodological Answer :
- DOE Approach : Vary thiourea equivalents (1.2–2.0 eq), reaction time (6–24 h), and temperature (80–120°C) to identify optimal conditions via response surface methodology .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization; monitor by TLC (hexane:EtOAc 7:3) .
- Solvent Optimization : Compare toluene, THF, and DMF for dielectric effects on reaction kinetics .
Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assay for cytotoxicity) .
- Purity Checks : Confirm compound integrity via HPLC post-assay to rule out degradation artifacts .
- Target Profiling : Use SPR (surface plasmon resonance) to quantify binding affinity to proposed targets (e.g., DHFR for anticancer activity) .
Q. What strategies are effective for studying the compound’s reactivity in non-aqueous media?
- Methodological Answer :
- Kinetic Studies : Monitor nucleophilic substitution (e.g., with morpholine) via -NMR time-course experiments in DMSO at 25–60°C .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electrophilic sites and reaction pathways .
- Trapping Intermediates : Use LC-MS to identify transient species (e.g., sulfenic acid intermediates during oxidation) .
Q. How to elucidate the mechanism of action for enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., thymidylate synthase) to determine values .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (resolution <2.0 Å) to map binding interactions .
- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Cys→Ala) to validate sulfhydryl group involvement .
Q. How to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid : Incubate at pH 1.2 (37°C, 2 h) and analyze degradation products via LC-MS .
- Plasma Stability : Monitor hydrolysis in human plasma (37°C, 24 h) with HPLC quantification .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track changes with DSC (melting point shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
